2-Bromotridecanoic acid
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Overview
Description
2-Bromotridecanoic acid is an organic compound with the molecular formula C13H25BrO2 It is a brominated fatty acid derivative, characterized by the presence of a bromine atom attached to the second carbon of a tridecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromotridecanoic acid can be synthesized through the bromination of tridecanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored closely to prevent over-bromination and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 2-Bromotridecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives like esters or amides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: 2-Hydroxytridecanoic acid, 2-Aminotridecanoic acid.
Reduction: Tridecanoic acid.
Oxidation: Tridecanoic acid derivatives like esters or amides.
Scientific Research Applications
2-Bromotridecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Bromotridecanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The carboxylic acid group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules. These reactions can influence metabolic pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
2-Bromotridecanoic acid can be compared with other brominated fatty acids such as:
- 2-Bromotetradecanoic acid
- 2-Bromopentadecanoic acid
- 2-Bromohexadecanoic acid
Uniqueness:
- Chain Length: The specific chain length of this compound (13 carbons) distinguishes it from other brominated fatty acids.
- Reactivity: The position of the bromine atom at the second carbon influences its reactivity and the types of reactions it undergoes.
- Applications: Its unique properties make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromotridecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h12H,2-11H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAABNNKUCAHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616328 |
Source
|
Record name | 2-Bromotridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95658-34-7 |
Source
|
Record name | 2-Bromotridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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